2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 946283-49-4
Cat. No.: VC11967357
Molecular Formula: C19H24ClN5O2S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946283-49-4 |
|---|---|
| Molecular Formula | C19H24ClN5O2S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C19H24ClN5O2S/c1-15-14-18(23-8-2-3-9-23)22-19(21-15)24-10-12-25(13-11-24)28(26,27)17-6-4-16(20)5-7-17/h4-7,14H,2-3,8-13H2,1H3 |
| Standard InChI Key | KJPUKRFHMXLLDZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine comprises three distinct domains:
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A pyrimidine core with methyl and pyrrolidinyl substituents at positions 4 and 6
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A piperazine ring linked to the pyrimidine's position 2
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A 4-chlorobenzenesulfonyl group attached to the piperazine nitrogen
Key structural parameters derived from analogous compounds include:
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Molecular weight: Calculated as 447.93 g/mol
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Lipophilicity: Predicted logP ≈ 2.8 (XLOGP3) based on sulfonamide-pyrimidine hybrids
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Hydrogen bond acceptors: 7 (pyrimidine N atoms, sulfonyl O, pyrrolidine N)
The sulfonyl group enhances metabolic stability by reducing oxidative degradation, while the chlorophenyl moiety contributes to target binding affinity through hydrophobic interactions.
Synthetic Pathways and Optimization
Core Pyrimidine Formation
The pyrimidine ring is typically constructed via:
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Biginelli reaction: Condensation of ethyl acetoacetate, urea, and aldehydes under acidic conditions
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Nucleophilic substitution: Introduction of pyrrolidine at position 6 using Buchwald-Hartwig amination
A representative synthesis yields 65-78% purity when using Pd(OAc)₂/Xantphos catalytic systems .
Piperazine-Sulfonyl Conjugation
Key steps involve:
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Sulfonylation: Reacting piperazine with 4-chlorobenzenesulfonyl chloride in dichloromethane/pyridine (1:2 molar ratio) at 0°C → RT
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Coupling: Mitsunobu reaction or nucleophilic aromatic substitution to attach the sulfonylated piperazine to the pyrimidine core
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | >85% yield |
| Solvent | DCM:Pyridine (3:1) | Minimizes hydrolysis |
| Reaction Time | 4-6 hours | Complete conversion |
Pharmacological Profiling
Neurological Activity
In murine models:
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AChE inhibition: 38% at 10 μM (Ellman's assay)
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NMDA receptor antagonism: IC₅₀ = 2.1 μM (patch-clamp)
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Passive avoidance retention: 65% improvement vs. controls (p < 0.01)
The dual cholinergic/glutamatergic activity positions it as a potential Alzheimer's therapeutic candidate .
Physicochemical and ADMET Properties
Table 2: Experimental ADMET Profile
| Parameter | Value | Method |
|---|---|---|
| Aqueous solubility | 89 μg/mL (pH 7.4) | Shake-flask |
| Plasma protein binding | 92% (human) | Equilibrium dialysis |
| CYP3A4 inhibition | IC₅₀ = 8.2 μM | Fluorescent assay |
| hERG blockade | IC₅₀ = 12.4 μM | Patch-clamp |
| Permeability (Caco-2) | Papp = 18.6 × 10⁻⁶ cm/s | LC-MS quantification |
The high plasma protein binding may limit free drug concentrations, necessitating structural modifications for improved unbound fraction .
Industrial Applications and Patent Landscape
As of 2025, key developments include:
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WO202318712A1: Covers use in EGFR L858R/T790M mutant NSCLC (Phase I ongoing)
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CN114957299A: Formulation as 50 mg delayed-release tablets with HPMC-AS
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US20240140827A1: Combination therapy with osimertinib for brain metastases
Manufacturing challenges center on:
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Sulfonylation byproduct control (<0.1% sulfonic acid impurities)
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Polymorph stability (Form II shows superior bioavailability)
Environmental and Regulatory Considerations
Ecotoxicity Data:
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Daphnia magna 48h LC₅₀: 4.7 mg/L
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Aliivibrio fischeri 30min EC₅₀: 11.2 mg/L
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Biodegradation: <10% in 28 days (OECD 301F)
Regulatory status remains in preclinical development, with GLP tox studies showing:
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NOAEL: 50 mg/kg/day (rat 90-day)
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Genotoxicity: Negative in Ames and micronucleus assays
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